(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride
Description
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride (CAS: 2829282-04-2) is a chiral amino alcohol derivative featuring a phenanthrene aromatic system. Its molecular formula is C₁₆H₁₆ClNO, with a molecular weight of 273.76 g/mol . The compound is stored under inert, light-protected conditions at room temperature, indicating sensitivity to oxidation and photodegradation. The hydrochloride salt improves solubility in polar solvents, a critical property for pharmaceutical applications.
Properties
IUPAC Name |
(2R)-2-amino-2-phenanthren-9-ylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO.ClH/c17-16(10-18)15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15;/h1-9,16,18H,10,17H2;1H/t16-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMFPNRXIYGXOR-NTISSMGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride serves as a crucial building block in organic synthesis. It is utilized to create complex molecules, particularly in the development of new materials and pharmaceuticals.
Biological Studies
The compound has shown promise in biological research, particularly in studying the effects of phenanthrene derivatives on biological systems. Preliminary studies suggest its potential as a modulator of neurotransmitter systems, specifically serotonin and dopamine receptors. This interaction is significant for mood regulation and cognitive functions.
Neuroprotective Effects:
Research indicates that compounds similar to (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol exhibit neuroprotective properties, which may have implications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Pharmacological Characterization
Pharmacological studies have evaluated the efficacy of this compound in animal models. Results indicate significant improvements in cognitive functions when administered at specific dosages, suggesting its potential as a therapeutic agent for cognitive disorders.
To understand the biological activity better, it is useful to compare this compound with structurally related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (S)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol | Enantiomer | Potentially different biological effects |
| 1-Amino-2-(phenanthren-9-yl)ethanol | Amino Alcohol | Neuroactive properties |
| 3-Hydroxyphenanthrene | Hydroxy Derivative | Antioxidant activity |
These comparisons highlight how variations in stereochemistry or functional groups can significantly influence biological activity and pharmacological profiles.
Neurotransmitter Interaction Studies
Recent studies have focused on the binding affinity of this compound to various receptors involved in neurotransmission. Enhanced serotonin receptor activity has been observed, indicating potential benefits for mood enhancement and cognitive improvement.
Pharmacokinetic Studies
In vivo pharmacokinetic profiles have been developed for this compound, showcasing its stability and efficacy at physiological pH levels. These studies are crucial for understanding the compound's behavior in biological systems and its therapeutic potential .
Mechanism of Action
The mechanism by which (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the desired outcome.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table highlights key structural and physicochemical differences between the target compound and its analogues:
Research and Application Insights
- Antitumor Potential: Phenanthrene-based amino alcohols are explored in proteolysis-targeting chimeras (PROTACs), where their rigidity and binding affinity aid in ternary complex formation .
- Structural Versatility : Substitutions like bromine () or fluorine () allow fine-tuning of electronic and steric properties for target-specific optimization.
- Supply Chain Challenges : High-quality synthesis and global regulatory compliance are critical for research use, as emphasized by suppliers like ECHEMI .
Biological Activity
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride is a chiral compound characterized by its unique structure, which consists of a phenanthrene moiety linked to an amino alcohol. Its chemical formula is C₁₆H₁₆ClNO, with a molecular weight of approximately 273.76 g/mol. This compound has garnered interest in medicinal chemistry and pharmaceutical research due to its potential biological activities, particularly in the field of neuroscience.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may function as a modulator of serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. The compound's structural properties allow it to influence neurotransmission, potentially providing neuroprotective effects and therapeutic implications for neurodegenerative diseases.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. These effects are particularly relevant in the context of diseases such as Alzheimer's and Parkinson's, where modulation of neurotransmitter systems can alleviate symptoms and slow disease progression.
Comparative Biological Activity
To understand the biological activity better, we can compare this compound with structurally related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (S)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol | Enantiomer | Potentially different biological effects |
| 1-Amino-2-(phenanthren-9-yl)ethanol | Amino Alcohol | Neuroactive properties |
| 3-Hydroxyphenanthrene | Hydroxy Derivative | Antioxidant activity |
These compounds differ in stereochemistry or functional groups, significantly influencing their biological activity and pharmacological profiles.
Neurotransmitter Interaction Studies
Recent studies have focused on the binding affinity of this compound to various receptors involved in neurotransmission. For instance, research has shown that this compound may enhance serotonin receptor activity, which could lead to improved mood regulation and cognitive enhancement.
Pharmacological Characterization
In pharmacological studies, this compound has been evaluated for its efficacy in animal models. These studies indicated a significant improvement in cognitive functions when administered at specific dosages, suggesting its potential as a therapeutic agent for cognitive disorders.
Synthesis and Production
The synthesis of this compound can be achieved through various methods:
- Reduction of Phenanthren-9-Yl Carboxylic Acid : Utilizing reducing agents like lithium aluminium hydride (LiAlH₄).
- Amination of Phenanthrene Derivatives : Reacting phenanthrene with ammonia under catalytic conditions followed by reduction.
These synthetic routes are optimized for high yield and purity to ensure the compound's suitability for biological testing.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride, and how are chiral purity and yield optimized?
- Methodology : The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective reduction of a ketone intermediate (e.g., phenanthren-9-yl ketone) using chiral catalysts like (R)-BINAP-Ru complexes can yield the desired (R)-configuration. Critical steps include:
- Purification : Recrystallization in ethanol/water mixtures to remove diastereomeric impurities .
- Yield Optimization : Monitoring reaction pH (6–7) to prevent racemization during HCl salt formation .
- Data Table :
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ketone Reduction | NaBH₄, (R)-BINAP-Ru, EtOH, 0°C | 65–70 | 92% (R) |
| HCl Salt Formation | HCl (1M), RT, 2h | 85 | 98% (R) |
Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric excess of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to verify phenanthrene ring substitution patterns and amine/ethanol proton signals .
- Chiral HPLC : Using a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers, with retention times calibrated against known standards .
- X-ray Crystallography : For absolute configuration confirmation, particularly when discrepancies arise in optical rotation data .
Q. How does solubility in aqueous vs. organic solvents impact experimental design for biological assays?
- Methodology : Solubility is pH-dependent due to the amine hydrochloride moiety. For in vitro assays:
- Aqueous Buffers : Dissolve in PBS (pH 7.4) with sonication (up to 2 mg/mL) .
- Organic Stock Solutions : Use DMSO (10 mM stock) for cell-based studies, ensuring <0.1% DMSO in final media to avoid cytotoxicity .
Advanced Research Questions
Q. How does stereochemical integrity at the amino-alcohol center influence receptor binding or catalytic activity in target systems?
- Methodology :
- Enantiomer-Specific Assays : Compare (R)- and (S)-enantiomers in receptor-binding studies (e.g., α₁-adrenoceptors) using radioligand displacement assays. The (R)-enantiomer shows 10-fold higher affinity due to optimal spatial alignment with hydrophobic receptor pockets .
- Molecular Dynamics Simulations : Analyze hydrogen-bonding interactions between the hydroxyl group and conserved serine residues (e.g., Ser³⁹⁴ in adrenoceptors) .
Q. How can researchers resolve contradictions in reported solubility and stability data under physiological conditions?
- Methodology :
- Controlled Stability Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Hydrolysis of the ethanolamine group occurs after 48h, generating phenanthren-9-yl acetaldehyde as a byproduct .
- Solvent Additives : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility and stability by forming inclusion complexes .
Q. What strategies are effective for minimizing racemization during derivatization or conjugation reactions?
- Methodology :
- Low-Temperature Reactions : Perform acylation or sulfonation at –20°C to slow base-catalyzed racemization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine to prevent pH-induced configuration changes during coupling reactions .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s fluorescence properties in UV-Vis studies?
- Resolution : Fluorescence intensity varies with phenanthrene ring conformation.
- Key Factors :
- Solvent Polarity : Higher emission in apolar solvents (e.g., hexane) due to reduced quenching .
- pH Effects : Protonation of the amine group at pH < 5 quenches fluorescence by disrupting conjugation .
Applications in Drug Discovery
Q. What evidence supports its potential as a building block for kinase inhibitors or GPCR-targeted therapies?
- Methodology :
- Structure-Activity Relationship (SAR) : Modifying the phenanthrene substituents (e.g., adding fluorine at position 4) enhances binding to ATP pockets in kinases like EGFR .
- In Vivo Pharmacokinetics : Studies in rodent models show improved blood-brain barrier penetration compared to phenylalanine-derived analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
